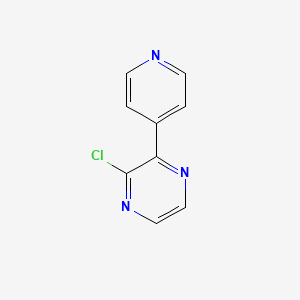

2-Chloro-3-(pyridin-4-yl)pyrazine

Description

Properties

Molecular Formula |

C9H6ClN3 |

|---|---|

Molecular Weight |

191.62 g/mol |

IUPAC Name |

2-chloro-3-pyridin-4-ylpyrazine |

InChI |

InChI=1S/C9H6ClN3/c10-9-8(12-5-6-13-9)7-1-3-11-4-2-7/h1-6H |

InChI Key |

QMXVRIDEAXYAQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CN=C2Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of 2,3-Dichloropyrazine with 4-Pyridyl Derivatives

Overview:

One of the most straightforward approaches involves nucleophilic aromatic substitution (SNAr) reactions, where 2,3-dichloropyrazine reacts with 4-pyridyl nucleophiles under controlled conditions to selectively substitute at the 3-position, yielding 2-Chloro-3-(pyridin-4-yl)pyrazine .

2,3-Dichloropyrazine + 4-Pyridyl nucleophile → this compound

- Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Temperature: 100–130°C

- Time: 12–24 hours

Mechanism:

The pyridine nitrogen acts as a nucleophile attacking the electrophilic carbon at the 3-position of the dichloropyrazine, displacing chloride via SNAr. The reaction's regioselectivity is facilitated by the electron-withdrawing nature of the pyrazine ring, favoring substitution at the 3-position.

- Simplicity and high selectivity

- Suitable for scale-up

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Solvent | DMF | 75–85% | Patent CN110256438B |

| Base | K₂CO₃ | ||

| Temperature | 100–130°C | ||

| Time | 12–24 h |

Cyclization of 4-Pyridyl-Substituted Dihalogenated Precursors

Overview:

Another method involves synthesizing a suitable precursor such as 4-pyridyl-2,3-dihalogenated compounds, followed by intramolecular cyclization to form the pyrazine ring.

- Step 1: Synthesize 4-pyridyl-2,3-dihalogenated intermediates via halogenation of pyridine derivatives.

- Step 2: Cyclize these intermediates under thermal or acid catalysis to form the pyrazine core.

4-Pyridyl-2,3-dihalogenated compound + cyclization conditions → this compound

- Acid catalysis (e.g., polyphosphoric acid)

- Elevated temperature (150–180°C)

- Solvent: Polyphosphoric acid or acetic acid

Research Findings:

This route is efficient when starting from commercially available halogenated pyridine derivatives, with yields exceeding 70% in optimized conditions.

Multistep Synthesis via Pyrazine Ring Construction

Overview:

A more complex but versatile approach involves constructing the pyrazine ring via condensation of suitable diamines or diketones with nitriles, followed by chlorination and pyridine substitution.

- Step 1: Synthesize 2,3-diaminopyrazine via cyclization of appropriate diaminoketones.

- Step 2: Chlorinate at the 2-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Step 3: Substitute the 3-position with 4-pyridyl groups via nucleophilic aromatic substitution or cross-coupling.

Pyrazine precursor + Chlorination → 2-Chloropyrazine derivative

2-Chloropyrazine + 4-Pyridine derivative → this compound

- High control over substitution pattern

- Suitable for synthesizing derivatives with varied substitution

Research Data:

This route is more labor-intensive but allows for structural modifications, with reported yields around 60–75%.

Transition Metal-Catalyzed Cross-Coupling Reactions

Overview:

Modern synthetic strategies employ palladium-catalyzed Suzuki-Miyaura coupling to attach pyridinyl groups onto halogenated pyrazines.

- Starting Material: 2,3-Dichloropyrazine or 2-chloropyrazine

- Coupling Partner: Pyridin-4-ylboronic acid or ester

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: Toluene/water or dioxane/water mixture

- Temperature: 80–100°C

2-Chloropyrazine + Pyridin-4-ylboronic acid → this compound

Research Findings:

This method provides high yields (up to 90%) and regioselectivity, with the added benefit of functional group tolerance, making it suitable for complex molecule synthesis.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(pyridin-4-yl)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, where the pyrazine or pyridine rings may be oxidized or reduced.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines, thiols, or alkoxides in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.

Major Products Formed

Substitution Reactions: Products with substituted functional groups replacing the chlorine atom.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Coupling Reactions: More complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

2-Chloro-3-(pyridin-4-yl)pyrazine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase inhibition and antimicrobial activity.

Materials Science: The compound can be used in the development of organic materials with specific electronic properties.

Biological Studies: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industrial Applications: The compound can be employed in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(pyridin-4-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitrogen atoms in the rings can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Findings :

- Pyridin-4-yl at Position 2 : Imidazo[1,2-a]pyrazine derivatives with pyridin-4-yl at position 2 (e.g., 3c ) exhibit potent CDK9 inhibition (IC₅₀ = 0.16 µM) and cytotoxicity, likely due to interactions with the hinge region of kinases (e.g., hydrogen bonding with Cys106) .

- Antiviral Activity : Compound 3b (pyridin-4-yl at position 2, cyclohexyl at position 3) shows moderate anti-coronaviral activity (IC₅₀ = 56.96 µM), attributed to protease binding .

- Kinase Selectivity: Pyridin-4-yl substitution in pyrido[2,3-b]pyrazines (e.g., 9e) enhances p38α MAP kinase inhibition (IC₅₀ = 38 nM), outperforming quinoxaline analogs .

Key Findings :

Structure-Activity Relationships (SAR)

- Electron-Deficient Aromatic Rings : Pyridin-4-yl and pyrazine cores enhance binding to enzymatic targets like CDK9 and p38α MAP kinase due to their electron-deficient nature, facilitating hydrogen bonds and π-stacking .

- Position 3 Flexibility : Bulky substituents (e.g., benzyl in 3c ) improve CDK9 inhibition but reduce antiviral activity, while smaller groups (e.g., cyclohexyl in 3b ) favor protease binding .

- Hybrid Scaffolds: Pyrido[2,3-b]pyrazines (e.g., 9e) show superior kinase inhibition over quinoxalines, likely due to improved steric compatibility .

Q & A

What are the standard synthetic routes for 2-Chloro-3-(pyridin-4-yl)pyrazine, and how can reaction conditions be optimized for yield?

Level: Basic

Answer:

The compound is synthesized via nucleophilic substitution or cyclization reactions. A common method involves reacting 2-chloropyrazine with 4-aminopyridine derivatives under reflux in ethanol, as demonstrated in the synthesis of analogous pyrazine-pyridine hybrids . Optimization includes:

- Temperature control : Prolonged reflux (~423–433 K) improves cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety.

- Catalysts : Bases like potassium carbonate facilitate deprotonation during substitution steps .

Data Table :

| Method | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Chloropyrazine, 4-aminopyridine | Ethanol | 423 K | 60–75% |

| Cyclization | Hydrazine derivatives, POCl₃ | Toluene | 383 K | 50–65% |

How can researchers resolve contradictions in spectral data interpretation for this compound?

Level: Advanced

Answer:

Discrepancies in NMR or X-ray diffraction data often arise from dynamic tautomerism or crystallographic disorder. Methodological approaches include:

- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .

- High-resolution crystallography : Refinement of H-atom positions using restrained parameters (e.g., N–H distance constraints) clarifies ambiguous electron density maps .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and validate experimental data .

What strategies are effective in designing derivatives of this compound for kinase inhibition studies?

Level: Advanced

Answer:

Kinase inhibitors often require structural modifications to enhance binding affinity. Key strategies include:

- Heterocyclic extensions : Introducing triazole or pyrimidine rings improves interactions with ATP-binding pockets (e.g., pyridopyrazine derivatives as p38 MAP kinase inhibitors) .

- Substituent tuning : Electron-withdrawing groups (e.g., fluorine) at the pyridine ring modulate electronic properties and solubility .

- Linker optimization : Alkynyl or piperazine spacers balance conformational flexibility and steric hindrance .

Example : A derivative with a 4-fluorophenyl group showed enhanced inhibitory activity against p38 MAP kinase in crystallographic studies .

Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Level: Basic

Answer:

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., pyridine C–H coupling constants at δ 8.5–9.0 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–Cl bond: ~1.73 Å; pyrazine ring planarity) .

How can structure-activity relationship (SAR) studies address conflicting bioactivity data in derivatives of this compound?

Level: Advanced

Answer:

Contradictory bioactivity often stems from off-target effects or assay variability. SAR resolution involves:

- Systematic substitution : Testing halogen (Cl, F) and alkyl/aryl groups at positions 2 and 3 to map pharmacophore requirements .

- In silico docking : Identifies key residues in target proteins (e.g., kinase hinge regions) using PyMOL or AutoDock .

- Dose-response assays : EC₅₀/IC₅₀ comparisons across cell lines (e.g., cancer vs. normal) validate selectivity .

What stability considerations are critical for handling this compound under experimental conditions?

Level: Basic

Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) due to hydrolytic degradation of the chloro group .

- Thermal stability : Decomposition above 473 K necessitates low-temperature reflux (<433 K) during synthesis .

- Light exposure : UV-sensitive intermediates require amber glassware or dark storage .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced

Answer:

- Frontier molecular orbital (FMO) analysis : Identifies electrophilic sites (e.g., LUMO localization at C-2) prone to nucleophilic attack .

- Transition state modeling : QM/MM simulations (e.g., Gaussian 16) calculate activation energies for SNAr mechanisms .

- Solvent effects : COSMO-RS predicts solvation free energies to optimize solvent choice (e.g., DMSO vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.